2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
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Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds with structures similar to "2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide" often serve as intermediates in the synthesis of pharmaceuticals. For instance, N‐(4‐Amino‐2‐methoxyphenyl)acetamide is a product in the synthesis of the anticancer drug Amsacrine, illustrating the role of such compounds in drug development processes (M. Robin et al., 2002). This connection underscores the importance of chemical synthesis techniques in creating potent therapeutic agents.
Nucleotide Chemistry
The use of protecting groups in nucleotide synthesis, such as the (2-dansylethoxy)carbonyl group, demonstrates the relevance of chemical modifications in the preparation of oligonucleotides for therapeutic and research applications (T. Wagner & W. Pfleiderer, 1997). Such advancements in nucleotide chemistry enable precise control over molecular structure, crucial for the development of nucleotide-based drugs and diagnostic tools.
Catalytic Hydrogenation in Green Chemistry
The catalytic hydrogenation of nitro compounds to amino compounds, such as the conversion of N-(3-nitro-4- methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, exemplifies the application of green chemistry principles in chemical synthesis (Zhang Qun-feng, 2008). By utilizing novel catalysts and environmentally benign conditions, researchers are able to achieve high selectivity and efficiency, reducing the environmental impact of chemical manufacturing.
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of acetamide derivatives for their inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) highlight the potential of such compounds in the treatment of diseases such as diabetes (A. Saxena et al., 2009). This research area explores how modifications to the acetamide scaffold can influence biological activity, offering pathways to new drug development.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-9-6-13(25-2)11-16(15)19(21)22/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQIEVBOQWCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.